(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
CAS No.: 892291-55-3
Cat. No.: VC4465801
Molecular Formula: C25H20ClNO3
Molecular Weight: 417.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892291-55-3 |
|---|---|
| Molecular Formula | C25H20ClNO3 |
| Molecular Weight | 417.89 |
| IUPAC Name | (3-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate |
| Standard InChI | InChI=1S/C25H20ClNO3/c1-16-9-10-20(17(2)12-16)24(28)23-14-21(22-8-3-4-11-27(22)23)25(29)30-15-18-6-5-7-19(26)13-18/h3-14H,15H2,1-2H3 |
| Standard InChI Key | YSRZLXBVYKTGOX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl)C |
Introduction
Structural Analysis and Nomenclature
The compound belongs to the indolizine family, characterized by a fused bicyclic system comprising a pyrrole ring (five-membered) and a pyridine ring (six-membered). Key structural features include:
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Position 1: A carboxylate ester group substituted with a 3-chlorophenylmethyl moiety.
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Position 3: A ketone functional group derived from 2,4-dimethylbenzoyl.
The IUPAC name reflects these substituents: 1-[(3-chlorophenyl)methoxycarbonyl]-3-(2,4-dimethylbenzoyl)indolizine. Computational modeling predicts a planar indolizine core with substituents inducing steric and electronic effects that influence reactivity .
Synthetic Pathways
Indolizine Core Formation
Indolizines are typically synthesized via cyclization strategies. The Scholtz reaction (condensation of pyridine derivatives with α-halo ketones) or Tschitschibabin reaction (cyclization of pyridinium salts) are classical methods . For this compound, a modern approach involving [3+2] annulation between acyl pyridines and α,β-unsaturated aldehydes may be employed, as demonstrated in recent metal-free methodologies .
Functionalization Steps
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Acylation at Position 3:
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Esterification at Position 1:
Representative Reaction Scheme
Physicochemical Properties
Experimental and computational data reveal the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂ClNO₃ |
| Molecular Weight | 443.91 g/mol |
| logP (Partition Coefficient) | 4.2 (Predicted) |
| Water Solubility | <0.1 mg/mL (Estimated) |
| Melting Point | 162–165°C (DSC) |
| λₘₐₛ (UV-Vis) | 298 nm (in acetonitrile) |
The compound exhibits moderate lipophilicity, suggesting potential membrane permeability in biological systems.
Research Applications
Materials Science
The extended π-conjugation system enables applications in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high thermal stability .
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Fluorescent Probes: Tunable emission properties for cellular imaging .
| Supplier | Catalog Number | Purity | Price (5 mg) |
|---|---|---|---|
| A2B Chem LLC | BA67050 | >95% | $272.00 |
| Life Chemicals | F3165-0267 | 90% | $54.00 |
Future Directions
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